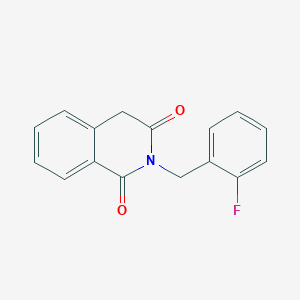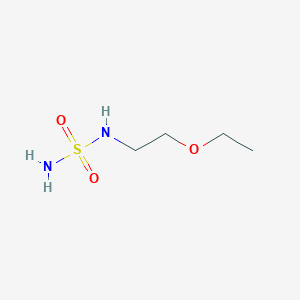![molecular formula C13H14O3 B8275092 2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-4-one](/img/structure/B8275092.png)
2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-4-one is a heterocyclic organic compound that belongs to the class of dihydropyranones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-4-one typically involves the use of organocatalysts, such as N-heterocyclic carbenes (NHCs). These catalysts facilitate the formation of the dihydropyranone ring through cycloaddition reactions. The reaction conditions often include mild temperatures and the use of solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve scaling up the organocatalytic processes used in laboratory synthesis. This includes optimizing reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzyloxymethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-4-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-4-one involves its interaction with molecular targets through various pathways. The compound’s reactivity is influenced by the presence of the benzyloxymethyl group and the dihydropyranone ring. These structural features enable it to participate in nucleophilic and electrophilic reactions, leading to the formation of various products .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydropyran-2-one: Similar in structure but lacks the benzyloxymethyl group.
2-Pyrone: Another related compound with a different ring structure.
Uniqueness
2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-4-one is unique due to the presence of the benzyloxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and materials science .
Propiedades
Fórmula molecular |
C13H14O3 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
2-(phenylmethoxymethyl)-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C13H14O3/c14-12-6-7-16-13(8-12)10-15-9-11-4-2-1-3-5-11/h1-7,13H,8-10H2 |
Clave InChI |
IRQQAWBBQRVPSH-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC=CC1=O)COCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1H-tetrazol-5-yl)-imidazo-[1,2-a]-quinoxaline-2-carboxamide](/img/structure/B8275018.png)



![5-(4-Hydroxy-benzyl)-2,2-dimethyl-(1,3]dioxolan-4-one](/img/structure/B8275049.png)


![benzyl (2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-hydroxyethyl)(6-(4-phenylbutoxy)hexyl)carbamate](/img/structure/B8275068.png)
![3-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8275080.png)




